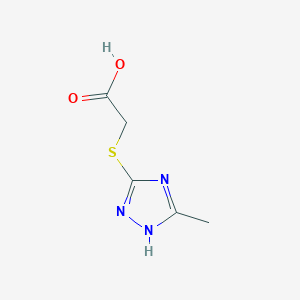
2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA is a synthetic compound that was originally developed as an anti-inflammatory agent. However, it was later discovered that DMXAA has potent anti-tumor activity, making it a promising candidate for cancer treatment.
Wirkmechanismus
2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the immune system. When this compound is administered, it binds to a protein called STING, which then activates a series of signaling pathways that lead to the production of cytokines. These cytokines then activate immune cells, such as T cells and natural killer cells, which then attack and destroy tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of cytokines, this compound has also been shown to increase the production of reactive oxygen species (ROS) in tumor cells. This increase in ROS leads to oxidative stress, which can cause damage to tumor cells and ultimately lead to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in inducing tumor regression. However, one limitation of this compound is that its mechanism of action is still not fully understood, and more research is needed to fully elucidate its effects on the immune system.
Zukünftige Richtungen
There are a number of future directions for research on 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide. One area of research is to further elucidate its mechanism of action and how it activates the immune system. Another area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine the optimal dosing and administration schedule for this compound in order to maximize its anti-tumor effects.
Synthesemethoden
2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-5-nitropyridine with sodium sulfite, followed by reduction with zinc and hydrochloric acid. Another method involves the reaction of 2,4-dichloro-5-nitropyridine with sodium borohydride and sulfuric acid, followed by reaction with benzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound has been shown to induce tumor regression in a variety of cancer types, including lung, prostate, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-5-12(11(14)6-10(8)13)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMVGZHZFGCPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332956 |
Source


|
| Record name | 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
425665-41-4 |
Source


|
| Record name | 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)

![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)


![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
